REACTION_SMILES
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[CH3:1][O:2][C:3]([NH:4][c:5]1[s:6][c:7]2[c:8]([n:9]1)[c:10]([O:15][CH3:16])[cH:11][cH:12][c:13]2[NH2:14])=[O:17].[Na+:19].[O:20]1[CH2:21][CH2:22][O:23][CH2:24][CH2:25]1.[OH-:18].[OH:26][CH2:27][CH2:28][OH:29]>>[NH2:4][c:5]1[s:6][c:7]2[c:8]([n:9]1)[c:10]([O:15][CH3:16])[cH:11][cH:12][c:13]2[NH2:14]
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Name
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COC(=O)Nc1nc2c(OC)ccc(N)c2s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Nc1nc2c(OC)ccc(N)c2s1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCO
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Name
|
|
Type
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product
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Smiles
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COc1ccc(N)c2sc(N)nc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |